molecular formula C11H18Cl2N4S B7898807 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898807
M. Wt: 309.3 g/mol
InChI Key: DTFWMSNCTDWMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a specialist chemical intermediate designed for advanced pharmaceutical research and development. Its molecular architecture, featuring a chloro- and methylsulfanyl-substituted pyrimidine ring linked to a methyl-amine piperidine moiety, makes it a valuable scaffold for medicinal chemistry. This structure is particularly relevant in the design of novel ligands for G-protein coupled receptors (GPCRs). Research into analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has demonstrated their potential as potent and selective agonists for targets like the GPR119 receptor, a key player in glucose-dependent insulin secretion . As such, this compound serves as a critical building block for synthesizing and optimizing new chemical entities aimed at metabolic diseases such as type 2 diabetes. The piperidine and pyrimidine components are privileged structures in drug discovery, frequently found in molecules with a range of biological activities. This compound is supplied For Research Use Only and is intended for use by qualified researchers in the development of future therapeutics.

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4S.ClH/c1-13-8-3-5-16(6-4-8)10-7-9(12)14-11(15-10)17-2;/h7-8,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFWMSNCTDWMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on existing research.

  • Molecular Formula : C16H25ClN4O2S
  • Molecular Weight : 372.91 g/mol
  • CAS Number : 1261231-11-1

The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of a piperidine ring and a pyrimidine moiety contributes to its ability to modulate biological functions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-23110.5
Liver CancerHepG28.2
Lung CancerA54912.3

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, although specific data for this compound is still limited .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its therapeutic potential. For example, studies on related piperidine derivatives indicate that they can effectively inhibit:

  • Cholinesterase : Important for neurodegenerative diseases.
  • Monoamine Oxidase B (MAO-B) : Relevant in the treatment of Parkinson’s disease.

The structure–activity relationship (SAR) studies indicate that modifications on the piperidine ring significantly enhance enzyme inhibition properties .

Case Studies

A notable case study involved the synthesis of a series of piperidine derivatives, including this compound, which were tested for their anticancer activities. The derivatives were shown to possess varying degrees of cytotoxicity against different cancer cell lines, supporting the hypothesis that structural variations can lead to enhanced biological activity .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Pyrimidine Moiety : Contains a chloro substituent and a methylsulfanyl group, enhancing its biological activity.

Research indicates that compounds similar to [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride exhibit significant biological activity, particularly as inhibitors of various enzymes and receptors.

Potential Therapeutic Applications

  • Cancer Treatment :
    • Compounds with similar structures have shown efficacy against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .
  • Inflammation Modulation :
    • Pyrimidine derivatives have been implicated in modulating inflammatory responses through their action on adenosine receptors, which play a critical role in inflammation and immune response.
  • Neuroprotection :
    • Some studies suggest that this compound may exhibit neuroprotective properties by influencing pathways related to neurodegenerative diseases. This includes potential protective effects against neurotoxicity induced by amyloid beta peptides.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Evaluation : A study focused on the synthesis of new pyrimidine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .
  • Neuroprotective Studies : Another investigation explored the neuroprotective effects of related compounds against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neurotoxicity, suggesting their potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound A (Methoxy) Compound B (Ethoxy) Compound C (Thienopyrimidine) Compound D (Pyrazole Sulfonyl)
Pyrimidine Substituent 6-Cl, 2-SCH3 6-OCH3, 2-SCH3 6-OCH2CH3, 2-SCH3 Thieno[3,2-d]pyrimidine core N/A (Pyrazole sulfonyl)
Piperidine Position 4-ylmethylamine 4-ylmethylamine 3-ylamine 4-ylmethylamine 4-ylamine
Molecular Weight ~317.7 g/mol 304.837 g/mol ~335.8 g/mol ~520.0 g/mol 296.78 g/mol
Solubility Moderate (Cl⁻ enhances) Higher (polar OCH3) Lower (bulky OCH2CH3) Moderate (morpholine aids) Low (sulfonyl reduces lipophilicity)
Key Functional Groups Cl, SCH3 OCH3, SCH3 OCH2CH3, SCH3 Morpholine, SO2CH3 SO2, pyrazole

Research Findings and Implications

  • Electrophilicity and Reactivity : The chloro-substituted target compound is more reactive toward nucleophilic agents (e.g., cysteine residues in enzymes) than its methoxy or ethoxy analogs, making it a candidate for covalent inhibitor design .
  • Biological Activity: Thienopyrimidine derivatives (Compound C) show enhanced kinase inhibition in preclinical studies due to planar structure and morpholine’s solubility benefits .
  • Synthetic Considerations : Reductive amination (used in Compound C’s synthesis) is a viable route for the target compound, with chloro-substituted pyrimidines requiring milder conditions than ethoxy analogs .

Preparation Methods

Pyrimidine Core Synthesis

The 6-chloro-2-methylsulfanylpyrimidin-4-yl moiety is typically synthesized via condensation reactions or halogenation-thiolation sequences :

  • Step 1 : Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions forms the pyrimidine ring.

  • Step 2 : Chlorination at the 6-position using phosphorus oxychloride (POCl₃) or hexachloroethane.

  • Step 3 : Thiolation at the 2-position via nucleophilic displacement with methylthiolate (generated from NaSCH₃ or (CH₃)₂S).

Example Reaction :

Malononitrile + ThioureaHCl2-Amino-4,6-dichloropyrimidineNaSCH₃6-Chloro-2-methylsulfanylpyrimidin-4-amine\text{Malononitrile + Thiourea} \xrightarrow{\text{HCl}} \text{2-Amino-4,6-dichloropyrimidine} \xrightarrow{\text{NaSCH₃}} \text{6-Chloro-2-methylsulfanylpyrimidin-4-amine}

Piperidine Ring Functionalization

The piperidin-4-yl-methylamine component is synthesized via:

  • Reductive Amination : Reaction of piperidin-4-one with methylamine in the presence of NaBH₃CN or BH₃-THF.

  • Protective Group Strategies : Use of tert-butoxycarbonyl (Boc) to protect the amine during subsequent reactions.

Optimization Note :

  • Boc protection improves solubility and prevents side reactions during pyrimidine coupling.

  • Deprotection with HCl in dioxane yields the free amine prior to salt formation.

Coupling of Pyrimidine and Piperidine Moieties

The pyrimidine and piperidine fragments are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling :

  • SNAr : Piperidin-4-yl-methylamine reacts with 4,6-dichloro-2-methylsulfanylpyrimidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃/Xantphos) enable coupling under milder conditions (50–70°C).

Reaction Conditions :

MethodSolventTemperature (°C)CatalystYield (%)
SNArDMF80None65–70
Buchwald-HartwigToluene60Pd₂(dba)₃75–80

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in ethanol/ether to precipitate the hydrochloride salt.
Critical Parameter :

  • pH control (pH 4–5) ensures complete protonation without decomposition.

Optimization Strategies

Solvent and Temperature Effects

  • SNAr Reactions : Higher temperatures (≥80°C) in DMF accelerate substitution but may degrade heat-sensitive intermediates.

  • Reductive Amination : THF at 0–5°C minimizes over-reduction.

Catalyst Selection

  • Palladium Catalysts : Pd(OAc)₂ with SPhos ligand increases coupling efficiency for sterically hindered amines.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (98% by HPLC).

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield (%)
SNArLow cost, no metal catalystsHigh temperatures, moderate yields65–70
BuchwaldMild conditions, higher yieldsExpensive catalysts, oxygen sensitivity75–80
Reductive AminationScalable, one-pot synthesisRequires protective groups70–75

Challenges and Solutions

  • Byproduct Formation :

    • Issue: Over-alkylation during reductive amination.

    • Solution: Use stoichiometric methylamine and low temperatures.

  • Low Coupling Efficiency :

    • Issue: Steric hindrance from the piperidine ring.

    • Solution: Employ bulky ligands (Xantphos) in Pd-catalyzed reactions.

Industrial Scalability

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for SNAr steps.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine at the pyrimidine ring (C6) with a piperidine derivative under basic conditions (e.g., NaOH in dichlorethane) is a common approach . Yield optimization requires controlling variables such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Catalysts like palladium for cross-coupling or phase-transfer agents may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., piperidine ring protons at δ 1.5–3.0 ppm and pyrimidine protons at δ 8.0–9.0 ppm) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm; retention time and peak symmetry indicate impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion for C12H18ClN5S·HCl) .

Q. What are the key stability considerations for storing this compound to prevent degradation?

  • Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C to minimize hydrolysis of the methylsulfanyl group. Avoid exposure to moisture, light, or oxidizing agents. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s inhibitory effects on specific enzymes (e.g., kinases or proteases)?

  • Methodology :

  • Enzyme Activity Assays : Use fluorogenic substrates (e.g., ATP analogs for kinases) and measure IC50 values via dose-response curves. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
  • Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and thermodynamics .

Q. What strategies resolve discrepancies in reported biological activity across studies (e.g., conflicting IC50 values)?

  • Methodology :

  • Meta-Analysis : Compare experimental conditions (e.g., buffer pH, assay temperature) from conflicting studies. For instance, pH variations alter protonation states of amine groups, affecting receptor binding .
  • Replicate Key Experiments : Standardize protocols (e.g., cell line passage number, serum-free media) to isolate variables .

Q. Which computational methods predict the compound’s metabolic pathways and potential toxicity?

  • Methodology :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models metabolic reactions (e.g., CYP450-mediated oxidation of the methylsulfanyl group) .
  • Quantitative Structure-Activity Relationship (QSAR) : Predicts toxicity endpoints (e.g., hepatotoxicity) using descriptors like logP and topological polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.